Cas no 17402-89-0 (1-benzothiophene-3-thiol)

1-benzothiophene-3-thiol structure
1-benzothiophene-3-thiol structure
商品名:1-benzothiophene-3-thiol
CAS番号:17402-89-0
MF:C8H6S2
メガワット:166.26324
CID:1363434
PubChem ID:12326278

1-benzothiophene-3-thiol 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene-3-thiol
    • 1-benzothiophene-3-thiol
    • 17402-89-0
    • AKOS023428799
    • SCHEMBL2495742
    • EN300-1238674
    • AT37112
    • インチ: InChI=1S/C8H6S2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H
    • InChIKey: MEKYQKBFMDDBMQ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=CS2)S

計算された属性

  • せいみつぶんしりょう: 165.99118
  • どういたいしつりょう: 165.99109254g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 29.2Ų

じっけんとくせい

  • PSA: 0

1-benzothiophene-3-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1238674-100mg
1-benzothiophene-3-thiol
17402-89-0
100mg
$678.0 2023-10-02
Enamine
EN300-1238674-0.05g
1-benzothiophene-3-thiol
17402-89-0
0.05g
$1080.0 2023-06-08
Enamine
EN300-1238674-0.5g
1-benzothiophene-3-thiol
17402-89-0
0.5g
$1234.0 2023-06-08
Enamine
EN300-1238674-1.0g
1-benzothiophene-3-thiol
17402-89-0
1g
$1286.0 2023-06-08
Enamine
EN300-1238674-2.5g
1-benzothiophene-3-thiol
17402-89-0
2.5g
$2520.0 2023-06-08
Enamine
EN300-1238674-0.1g
1-benzothiophene-3-thiol
17402-89-0
0.1g
$1131.0 2023-06-08
Enamine
EN300-1238674-250mg
1-benzothiophene-3-thiol
17402-89-0
250mg
$708.0 2023-10-02
Enamine
EN300-1238674-5000mg
1-benzothiophene-3-thiol
17402-89-0
5000mg
$2235.0 2023-10-02
Enamine
EN300-1238674-0.25g
1-benzothiophene-3-thiol
17402-89-0
0.25g
$1183.0 2023-06-08
Enamine
EN300-1238674-50mg
1-benzothiophene-3-thiol
17402-89-0
50mg
$647.0 2023-10-02

1-benzothiophene-3-thiol 関連文献

1-benzothiophene-3-thiolに関する追加情報

Recent Advances in the Study of 1-Benzothiophene-3-thiol (CAS: 17402-89-0) in Chemical Biology and Pharmaceutical Research

1-Benzothiophene-3-thiol (CAS: 17402-89-0) is a sulfur-containing heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in medicinal chemistry, particularly in the development of novel drug candidates targeting various diseases. This research brief synthesizes the latest findings on 1-benzothiophene-3-thiol, highlighting its synthetic pathways, biological activities, and emerging applications in drug discovery.

A key area of interest is the compound's utility in the synthesis of biologically active molecules. Researchers have demonstrated that 1-benzothiophene-3-thiol serves as a valuable precursor for the construction of more complex structures, such as kinase inhibitors and antimicrobial agents. Its thiol group offers a reactive handle for further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties. Recent work published in the Journal of Medicinal Chemistry has shown that modifications at the 3-position of the benzothiophene scaffold can significantly enhance binding affinity to specific protein targets.

In the context of drug discovery, 1-benzothiophene-3-thiol derivatives have shown promising activity against several disease targets. A 2023 study revealed that certain analogs exhibit potent inhibitory effects against SARS-CoV-2 main protease, suggesting potential applications in antiviral therapy. Additionally, structural analogs have demonstrated notable activity in cancer research, with specific compounds showing selective cytotoxicity against tumor cell lines while sparing normal cells. These findings underscore the compound's versatility as a pharmacophore in designing targeted therapies.

The mechanism of action for 1-benzothiophene-3-thiol derivatives appears to be multifaceted. Recent structural biology studies using X-ray crystallography have provided insights into how these compounds interact with biological targets at the molecular level. The benzothiophene core facilitates π-π stacking interactions with aromatic amino acids in protein binding sites, while the thiol group can participate in covalent bonding or hydrogen bonding, depending on the target environment. This dual mode of interaction may explain the broad spectrum of biological activities observed with this class of compounds.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable routes to 1-benzothiophene-3-thiol and its derivatives. Green chemistry approaches, including catalytic methods and solvent-free reactions, have been successfully applied to reduce the environmental impact of synthesis while maintaining high yields. These methodological improvements are crucial for scaling up production for preclinical and clinical studies.

Looking forward, research on 1-benzothiophene-3-thiol is moving toward more targeted applications in precision medicine. The development of radiolabeled versions for imaging applications and the exploration of its potential in targeted drug delivery systems represent exciting new directions. As our understanding of structure-activity relationships deepens, we anticipate seeing more optimized derivatives entering clinical trials in the coming years.

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